S-2474 is derived from the structural modification of di-tert-butylphenol, incorporating p-carborane, which is a boron cluster compound. The classification of S-2474 as an anti-inflammatory agent stems from its ability to inhibit specific pathways involved in inflammation, making it a candidate for further therapeutic development in rheumatology and neurology .
The synthesis of S-2474 has been approached through various methods, with significant emphasis on efficiency and yield. A notable synthesis pathway involves a four-step process starting from 2-ethylisothiazolidine-1,1-dioxide and p-carboranylaldehyde. Key steps include:
Alternative methods include one-pot synthesis strategies aimed at reducing waste and improving stereoselectivity .
The molecular structure of S-2474 is characterized by its dual functional groups that contribute to its biological activity. The core structure includes:
The compound's molecular formula can be represented as C₁₄H₁₈B₁₂N₂O₂S, indicating the presence of sulfur and nitrogen atoms that may play roles in its mechanism of action .
S-2474 participates in various chemical reactions relevant to its pharmacological activity:
The mechanism of action for S-2474 involves multiple pathways:
These combined actions contribute to its efficacy as an anti-inflammatory agent.
S-2474 exhibits several notable physical and chemical properties:
Quantitative analyses are essential for understanding how these properties influence its bioavailability and therapeutic effectiveness.
S-2474 has promising applications across various scientific fields:
Chronic inflammation is a hallmark of neurodegenerative, autoimmune, and oncological diseases, driven by dysregulated eicosanoid signaling. The arachidonic acid (AA) pathway produces pro-inflammatory mediators via two key enzymes: cyclooxygenase-2 (COX-2) generates prostaglandins (e.g., PGD₂, PGE₂), while 5-lipoxygenase (5-LOX) synthesizes leukotrienes (LTB₄, LTD₄). These mediators amplify inflammation, oxidative stress, and cellular apoptosis. In Alzheimer’s disease (AD), amyloid-beta (Aβ) peptides activate microglia and neurons to overexpress COX-2 and 5-LOX, leading to neurotoxic PGD₂ and free radicals that induce neuronal death [2] [10]. Similarly, in cancer, tumor microenvironments exploit these pathways to promote angiogenesis and metastasis [9].
S-2474 ((E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide) disrupts this cascade by dually targeting COX-2 and 5-LOX. It demonstrates potent inhibitory activity against COX-2 (IC₅₀ = 11 nM) and moderate activity against 5-LOX, while sparing COX-1 (IC₅₀ = 27 µM) [1] [6]. In primary rat cortical neurons, S-2474 (10 µM) completely abolished Aβ-induced apoptosis by suppressing PGD₂ production (IC₅₀ = 69.8 nM) and scavenging free radicals (64% reduction) [2] [10]. This multitarget action is critical for mitigating neuroinflammation without gastrointestinal toxicity associated with COX-1 inhibition.
Table 1: Key Enzymatic Targets of S-2474 in Eicosanoid Signaling
Enzyme | IC₅₀ Value | Role in Inflammation | Effect of S-2474 |
---|---|---|---|
COX-2 | 11 nM | Produces neurotoxic PGD₂ | Prevents neuronal apoptosis |
5-LOX | Not reported | Generates pro-inflammatory LTs | Reduces leukotriene synthesis |
COX-1 | 27 µM | Gastroprotective prostaglandins | No significant inhibition (spared) |
Selective COX-2 inhibitors (e.g., rofecoxib) reduce inflammation but increase cardiovascular risks due to AA metabolic shunting toward leukotriene production. Dual COX-2/5-LOX inhibitors like S-2474 overcome this by blocking both pathways, normalizing eicosanoid flux and resolving inflammation more comprehensively [3] [7]. In oncology, COX-2-derived PGE₂ and 5-LOX-derived LTB₄ are implicated in tumor progression. PGE₂ stimulates angiogenesis via VEGF, while LTB₄ recruits immunosuppressive myeloid cells to the tumor microenvironment (TME) [9]. S-2474’s dual inhibition disrupts these protumorigenic signals, as evidenced by its suppression of IL-6 (60% reduction) and TNF-α (50% reduction) in LPS-induced macrophages at 25 ppm [7].
In stroke models, S-2474 (IC₅₀ = 94 nM) rescued neurons from secretory phospholipase A₂ (sPLA₂-IIA)-induced apoptosis by inhibiting downstream PGD₂ synthesis and free radical generation [10]. This positions S-2474 as a therapeutic candidate for inflammation-driven conditions beyond neurodegeneration, including cancer-associated inflammation.
Di-tert-butylphenol derivatives represent a strategic advance in dual COX-2/5-LOX inhibitor design, combining antioxidant and anti-inflammatory pharmacophores. S-2474 integrates a γ-sultam core with a di-tert-butylphenol moiety, enabling:
Table 2: Structural and Functional Advantages of S-2474 Over Other Dual Inhibitors
Feature | S-2474 | Licofelone | Tepoxalin |
---|---|---|---|
COX-2 IC₅₀ | 11 nM | 0.21 µM | 0.35 µM |
5-LOX Inhibition | Moderate (exact IC₅₀ unpublished) | Strong (IC₅₀ = 0.18 µM) | Strong (IC₅₀ = 0.28 µM) |
Antioxidant Capacity | Yes (di-tert-butylphenol) | No | No |
Gastrointestinal Risk | Low (COX-1 IC₅₀ >10 µM) | Moderate | Moderate |
Compared to first-generation dual inhibitors (e.g., tepoxalin), S-2474’s structural hybridization enhances blood-brain barrier penetration, making it suitable for central nervous system applications [8] [10]. Its efficacy in reducing sPLA₂-IIA-induced DNA fragmentation (94 nM IC₅₀) underscores its potential in stroke and AD therapy [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7